1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane
Description
1-[(1-Propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane is a diazepane derivative featuring a seven-membered 1,4-diazepane ring substituted with a propyl-pyrazole moiety.
Properties
IUPAC Name |
1-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-2-6-16-11-12(9-14-16)10-15-7-3-4-13-5-8-15/h9,11,13H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVPZMWMBMOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane (CAS No. 1354953-94-8) is a novel compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anti-inflammatory, antimicrobial, and potential therapeutic applications.
The compound's chemical structure is characterized by the following:
- Molecular Formula : C₁₂H₂₂N₄
- Molecular Weight : 222.33 g/mol
- IUPAC Name : 1-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepane
- Appearance : Liquid at room temperature
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₂₂N₄ |
| Molecular Weight | 222.33 g/mol |
| IUPAC Name | 1-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepane |
| InChI Key | HHMVPZMWMBMOQZ-UHFFFAOYSA-N |
Synthesis
The synthesis of 1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane involves the reaction of appropriate pyrazole derivatives with diazepane precursors. The detailed synthetic pathway includes several steps of cyclization and functionalization to achieve the final product.
Anti-inflammatory Activity
Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds similar to 1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity against various pathogens. Pyrazole derivatives have been tested against bacteria such as Escherichia coli and Staphylococcus aureus. In vitro assays indicated that certain analogs exhibited promising antibacterial effects, with some showing effectiveness comparable to established antibiotics .
Case Studies
Several case studies highlight the biological relevance of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of 4-thiazolyl pyrazolyl compounds were synthesized and tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Some compounds achieved significant reductions in inflammation markers .
- Antimicrobial Testing : A group of novel pyrazole derivatives were evaluated for their antimicrobial activity against multiple strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that specific modifications in the molecular structure enhanced their efficacy .
- Therapeutic Applications : The potential use of pyrazole-containing compounds in treating gastrointestinal disorders has been explored. Compounds exhibiting good oral bioavailability were identified as candidates for further development in this area .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of diazepane derivatives are highly dependent on substituent groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Diazepane Derivatives
Key Insights from Structural Variations:
Substituent Effects on Receptor Binding :
- Pyrazole derivatives : Compounds with pyrazole substituents (e.g., 1-(3-chlorophenyl)-pyrazole) exhibit high selectivity for serotonin receptors (5-HT7R), attributed to the planar aromatic system enhancing π-π stacking in receptor pockets .
- Sulfonyl groups : Sulfonamide-linked pyrazole-diazepanes (e.g., 1-((3,5-dimethylpyrazol-4-yl)sulfonyl)-1,4-diazepane) show enhanced antimicrobial activity, likely due to improved membrane permeability and electron-withdrawing effects .
Biological Activity Trends: 5-HT7R ligands: Chlorophenyl-pyrazole analogs demonstrate nanomolar binding affinities, making them candidates for treating CNS disorders like depression .
Pharmacokinetic Considerations: Fluorinated benzoyl derivatives (e.g., 1-(4-fluorobenzoyl)-1,4-diazepane) exhibit improved metabolic stability compared to non-fluorinated analogs, highlighting the role of halogenation in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
